Differential Synthetic Yield Across 6-Alkyl Analogues
In the Holsworth et al. (2003) synthesis of 6-alkyl-5-(4'-aminophenyl)-pyrimidine-2,4-diamines, the 6-isobutyl derivative (Compound 21, the target molecule) was obtained in a quantitatively superior yield of 99% compared to the 6-ethyl precursor (Compound 18, 95% yield), the 6-propyl analogue (Compound 19, 89% yield), and the 6-isopropyl analogue (Compound 20, 80% yield). Additionally, the yield for the earlier-stage 6-isobutyl-5-phenyl-pyrimidine-2,4-diamine intermediate (Compound 13, 25%) was markedly lower than that of its 5-(4-aminophenyl) counterpart (Compound 21, 99%), underscoring the critical role of the 4-aminophenyl group in the reductive step .
| Evidence Dimension | Isolated yield of final 5-(4-aminophenyl)-6-alkyl-pyrimidine-2,4-diamine compound after nitro reduction |
|---|---|
| Target Compound Data | 99% yield for 5-(4-aminophenyl)-6-isobutyl-pyrimidine-2,4-diamine (Compound 21) |
| Comparator Or Baseline | 6-Ethyl (Compound 18): 95%; 6-Propyl (Compound 19): 89%; 6-Isopropyl (Compound 20): 80% |
| Quantified Difference | Absolute yield advantage of +4% to +19% over other alkyl analogues; M.p. = 65–67 °C for the target compound |
| Conditions | Final reduction step of 6-alkyl-5-(4-nitrophenyl)-pyrimidine-2,4-diamine precursors using H₂/Pd-C in methanol; all compounds purified without chromatography. |
Why This Matters
The near-quantitative yield of the 6-isobutyl target compound directly reduces procurement cost, enables gram-scale synthesis with minimal purification, and makes it the most synthetically accessible member of this 6-alkyl series for rapid SAR library generation.
- [1] Holsworth, D. D.; Jeremy, M.; Edmunds, J. J.; He, W.; Place, S.; Maiti, S. N. An Expeditious Synthesis of 6-Alkyl-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines. Synthetic Communications 2003, 33 (20), 3467–3475. View Source
